(3R)-N-methylpiperidine-3-sulfonamide hydrochloride
Description
(3R)-N-methylpiperidine-3-sulfonamide hydrochloride (CAS: 2007919-47-1) is a chiral piperidine derivative characterized by a sulfonamide group at the 3-position of the piperidine ring, with an N-methyl substitution. Its molecular formula is C₇H₁₇ClN₂O₂S, and it has a molecular weight of 228.74 g/mol . The compound is synthesized with a purity of ≥97% and is typically stored at room temperature . It is classified under Protein Degrader Building Blocks, suggesting its utility in proteolysis-targeting chimera (PROTAC) research and drug discovery .
The stereochemistry at the 3R position is critical for its biological interactions, as enantiomeric purity often influences binding affinity to target proteins.
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(3R)-N-methylpiperidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
GVHBPNWPVCGZGH-FYZOBXCZSA-N |
Isomeric SMILES |
CNS(=O)(=O)[C@@H]1CCCNC1.Cl |
Canonical SMILES |
CNS(=O)(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Starting Material: N-methylpiperidine or a suitably protected piperidine derivative.
- Introduction of the Sulfonamide Group: Reaction of the piperidine amine with a sulfonyl chloride reagent to form the sulfonamide functionality.
- Stereochemical Control: Ensuring the (3R) configuration at the 3-position, which may be achieved by starting from chiral precursors or by chiral resolution methods.
- Formation of Hydrochloride Salt: Conversion of the free sulfonamide to its hydrochloride salt to improve stability and handling.
This approach allows for the preparation of high-purity compounds suitable for research and pharmaceutical applications.
Detailed Synthetic Route
A typical synthetic route can be outlined as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of (3R)-3-substituted piperidine intermediate | Starting from chiral precursors or via stereoselective synthesis | Control of stereochemistry is critical |
| 2 | N-methylation of piperidine nitrogen | Methylating agents such as methyl iodide or formaldehyde/NaBH3CN | Protecting groups may be used if necessary |
| 3 | Sulfonylation at 3-position amine | Reaction with sulfonyl chloride (e.g., methanesulfonyl chloride) under base conditions | Formation of sulfonamide group |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in solvent | Improves compound stability and solubility |
Stereoselective Synthesis and Resolution
- The (3R) stereochemistry can be introduced by starting from chiral amino alcohols or amino acids that are converted into piperidine rings with retention of configuration.
- Alternatively, racemic mixtures can be resolved using chiral resolving agents such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid in methanol/water mixtures to isolate the (3R) enantiomer with high enantiomeric excess.
Alternative Routes and Cyclization Methods
- Cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under basic aqueous conditions can yield 3-hydroxypiperidine intermediates, which can be further functionalized to the sulfonamide derivative.
- This cyclization is typically conducted at controlled low temperatures (10-15°C) to maximize yield and selectivity.
- The 3-hydroxypiperidine intermediate can be converted into the sulfonamide by subsequent N-methylation and sulfonylation steps.
Industrial Considerations
- Methods avoiding precious metal catalysts and harsh conditions are preferred for scalability.
- The use of inexpensive and readily available starting materials such as 5-halo-2-hydroxypentylamine derivatives and inorganic bases improves cost-effectiveness.
- Reaction conditions are optimized to maintain high conversion rates and selectivity, minimizing by-products and facilitating purification.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method A: Direct Sulfonylation of N-methylpiperidine | Method B: Cyclization of 5-halo-2-hydroxypentylamine | Method C: Chiral Resolution Post-Synthesis |
|---|---|---|---|
| Starting Materials | N-methylpiperidine, sulfonyl chloride | 5-halo-2-hydroxypentylamine hydrohalide salts | Racemic sulfonamide mixture |
| Catalysts | Typically none or base | Inorganic base, no precious metals | Resoluting agents (e.g., dibenzoyl-L-tartaric acid) |
| Reaction Conditions | Mild, room temperature to slight heating | Aqueous base, low temperature (10-15°C) | Methanol/water solvent, ambient temperature |
| Yield | High purity, moderate to high yield | High selectivity, good yield | High enantiomeric purity, moderate yield |
| Scalability | Suitable for lab and pilot scale | Industrially favorable | Used for final purification step |
| Environmental Impact | Moderate | Low (no precious metals) | Depends on solvent use |
Chemical Reactions Analysis
Types of Reactions
(3R)-N-methylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R)-N-methylpiperidine-3-sulfonamide hydrochloride Applications
This compound is a chemical compound featuring a piperidine structure and a sulfonamide functional group. It has a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.25 g/mol. The (3R) designation indicates the stereochemistry at the 3-position of the piperidine ring, which is important for its biological activity and interactions with receptors. The hydrochloride form enhances the compound's solubility in aqueous solutions, making it useful in medicinal chemistry and pharmacology.
Synthesis
this compound can be synthesized through different methods, such as the reaction of N-methylpiperidine with R-SO₂Cl to yield (3R)-N-methylpiperidine-3-sulfonamide and HCl. These methods ensure the production of high-purity compounds suitable for pharmaceutical and research applications.
Applications
this compound is used as an inhibitor of specific enzymes and receptors due to its structural features. Studies of its interactions with biological targets reveal potential mechanisms of action.
Other applications include:
- Inhibitor of specific enzymes and receptors Its structural features enable it to interact with various biological targets.
- Medicinal Chemistry and Pharmacology The hydrochloride form enhances its solubility in aqueous solutions.
Structural Comparison
this compound has a specific sulfonamide functionality combined with a piperidine ring, giving it unique properties. The table below compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-Methylpiperidine-3-carboxamide | Piperidine derivative | Moderate antimicrobial activity | Carboxamide instead of sulfonamide |
| N-Methylpyrrolidine-3-sulfonamide | Pyrrolidine derivative | Antibacterial properties | Different ring structure |
| (S)-Amphetamine | Phenethylamine | CNS stimulant | Stimulatory effects on neurotransmitters |
| N-Ethyl-N-methylpiperidin-4-amine | Piperidine derivative | Potential antidepressant | Ethyl substitution on nitrogen |
Mechanism of Action
The mechanism of action of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways, making the compound useful in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Variations and Pharmacological Implications
The table below compares (3R)-N-methylpiperidine-3-sulfonamide hydrochloride with structurally related piperidine-based compounds:
Key Observations:
- Substituent Position : The position of functional groups (e.g., sulfonamide at C3 vs. C1) significantly alters binding specificity. For instance, the C3 sulfonamide in the target compound enhances interaction with polar enzyme active sites compared to C1-substituted analogs .
- Bulk and Solubility: Bulky groups like phenoxy (213.70 g/mol) reduce aqueous solubility but improve lipid membrane penetration, making them suitable for CNS-targeted drugs . In contrast, the smaller hydroxy and methyl groups in (3R,6S)-6-methylpiperidin-3-ol hydrochloride favor synthetic versatility .
- Chirality : All listed compounds are chiral, but stereochemical differences (e.g., 3R,6S vs. 3R) influence metabolic pathways and receptor selectivity .
Biological Activity
(3R)-N-methylpiperidine-3-sulfonamide hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a sulfonamide functional group, contributes to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄ClN₂O₂S
- Molecular Weight : 178.25 g/mol
- CAS Number : 2007919-47-1
The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in various biological assays and therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide group mimics the structure of natural substrates, allowing it to interfere with enzyme activity. This mechanism is crucial for its potential therapeutic effects.
1. Neuropharmacological Effects
The compound has shown promise in central nervous system (CNS) applications due to its ability to cross the blood-brain barrier. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological disorders.
2. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activities. The specific mechanisms are still under investigation, but its structural features suggest potential efficacy against various bacterial strains.
3. Anticancer Activity
Some studies have highlighted the compound's potential in cancer therapy. For example, related piperidine derivatives have demonstrated cytotoxicity against specific cancer cell lines, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Applications in Medicinal Chemistry
This compound has several promising applications:
- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new pharmacological agents.
- Research Tool : The compound can serve as a valuable tool in studying enzyme function and receptor interactions.
Q & A
Q. What are the optimal synthetic routes for (3R)-N-methylpiperidine-3-sulfonamide hydrochloride?
Methodological Answer:
- Step 1: Sulfonamide Formation
React (3R)-piperidine-3-sulfonic acid with methylamine in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) or N-hydroxy-succinimide (NHS) to form the sulfonamide bond. Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis . - Step 2: Hydrochloride Salt Formation
Treat the free base with HCl gas or concentrated HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation . - Step 3: Chiral Purity Assurance
Use chiral HPLC with columns like Chromolith® Phenyl (π-π interaction-based separation) to confirm enantiomeric excess (>99% for the 3R configuration) .
Q. How can this compound be characterized using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
Use ESI-MS in positive ion mode to detect the [M+H]⁺ peak. Expected m/z = 223.1 (free base) or 259.6 (hydrochloride) . - FTIR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved and quantified?
Methodological Answer:
- Chiral Stationary Phase (CSP) HPLC :
Use a Chiralpak AD-H column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Adjust flow rate (1.0 mL/min) and UV detection (210 nm) to separate (3R) and (3S) enantiomers. Calculate enantiomeric excess (ee) via peak area ratios . - Circular Dichroism (CD) :
Compare CD spectra of the sample with a pure (3R) reference. A negative Cotton effect at 225 nm confirms the R-configuration .
Q. What stability-indicating analytical methods are suitable for studying degradation under stress conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours. Monitor sulfonamide bond cleavage via HPLC .
- Oxidative Stress : Treat with 3% H₂O₂ at room temperature for 6 hours. Detect sulfoxide derivatives using LC-MS .
- Stability-Indicating Assay :
Use a C18 column (e.g., Zorbax SB-Phenyl) with a gradient of 0.1% formic acid in water/acetonitrile. Validate method specificity by spiking with degradation products (e.g., sulfonic acid, methylamine) .
Q. What are the common synthetic impurities, and how are they quantified?
Methodological Answer:
-
Impurity Profiling :
-
Quantification :
Use external calibration curves for each impurity. Report limits of detection (LOD) < 0.1% .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
